

# Unveiling the Structure of Febuxostat Impurity 7: A Technical Overview

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## Compound of Interest

Compound Name: Febuxostat impurity 7

Cat. No.: B602047

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identity of **Febuxostat Impurity 7**, a substance of interest in the quality control and regulatory assessment of the gout medication febuxostat. This document synthesizes available information on its structure and plausible formation, addressing the needs of researchers and professionals in pharmaceutical development.

## Chemical Identity and Structure

**Febuxostat Impurity 7** is chemically identified as (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. It is also referred to in scientific literature and chemical catalogs as 3-Descyano-3-((hydroxyimino)methyl) Febuxostat.

The key structural features of this impurity include the core thiazole-5-carboxylic acid moiety, characteristic of febuxostat, but with a critical modification on the phenyl ring. The nitrile group present at the 3-position of the phenyl ring in febuxostat is replaced by a hydroxyiminomethyl (oxime) group in Impurity 7.

Below is a table summarizing the key chemical identifiers for **Febuxostat Impurity 7**.

Parameter	Value
IUPAC Name	(E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid
Synonym	3-Descyano-3-((hydroxyimino)methyl) Febuxostat
CAS Number	1350352-70-3
Molecular Formula	C <sub>16</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub> S
Molecular Weight	334.39 g/mol

## Spectroscopic Data

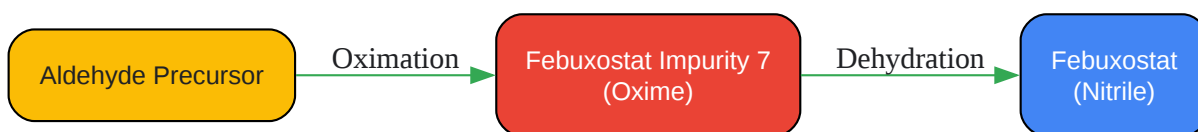
While the scientific literature confirms the structure of **Febuxostat Impurity 7** through standard analytical techniques, detailed, publicly available spectroscopic data such as comprehensive NMR peak assignments or mass spectrometry fragmentation tables are scarce.

Pharmaceutical reference standards for this impurity are commercially available and would be accompanied by a certificate of analysis with detailed characterization data.

## Formation Pathway

**Febuxostat Impurity 7** is likely formed as a process-related impurity during the synthesis of febuxostat. A common synthetic route to febuxostat involves the formation of an aldehyde intermediate, ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, which is then converted to the nitrile group of febuxostat. The formation of an oxime intermediate is a key step in this conversion. If the hydrolysis of the ester and the dehydration of the oxime to the nitrile are not carried to completion, it can result in the presence of **Febuxostat Impurity 7**.

The logical relationship between Febuxostat and Impurity 7 is depicted in the following diagram:



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*Logical relationship between Febuxostat and Impurity 7.*

## Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis and isolation of **Febuxostat Impurity 7** are not readily found in the scientific literature. The synthesis of related febuxostat impurities and intermediates is described in various patents and research articles. Generally, the synthesis of such an impurity would involve the reaction of the corresponding aldehyde precursor with hydroxylamine, followed by purification using chromatographic techniques.

The characterization of this impurity would follow standard analytical procedures in pharmaceutical analysis:

- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and for quantification.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To elucidate the chemical structure and confirm the connectivity of atoms.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Note: For researchers requiring a reference standard of **Febuxostat Impurity 7**, it is recommended to source it from a reputable chemical supplier who can provide a comprehensive Certificate of Analysis with detailed characterization data.

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